molecular formula C7H14ClNO3 B13448079 rac-methyl (3R,4R)-3-hydroxypiperidine-4-carboxylate hydrochloride, cis

rac-methyl (3R,4R)-3-hydroxypiperidine-4-carboxylate hydrochloride, cis

Cat. No.: B13448079
M. Wt: 195.64 g/mol
InChI Key: VAAIZRACCXDUNN-IBTYICNHSA-N
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Description

rac-methyl (3R,4R)-3-hydroxypiperidine-4-carboxylate hydrochloride is a piperidine-derived compound characterized by its cis stereochemistry, where the hydroxyl (-OH) and methyl carboxylate (-COOCH₃) groups occupy adjacent positions on the six-membered piperidine ring. The compound exists as a racemic mixture (rac), indicating an equal ratio of enantiomers. As a hydrochloride salt, it is hygroscopic and typically used in pharmaceutical research as a chiral building block for drug synthesis .

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl (3R,4R)-3-hydroxypiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)5-2-3-8-4-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m1./s1

InChI Key

VAAIZRACCXDUNN-IBTYICNHSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCNC[C@@H]1O.Cl

Canonical SMILES

COC(=O)C1CCNCC1O.Cl

Origin of Product

United States

Preparation Methods

Chemical Resolution Methods

  • Starting Material : 3-hydroxypiperidine is commonly used as the starting material.
  • Resolution Agents : Classical resolution involves the formation of diastereomeric salts using chiral acids such as tartaric acid derivatives or camphorsulfonic acid salts.
  • Protection Step : The hydroxyl group or amine is typically protected using tert-butoxycarbonyl (Boc) groups to facilitate purification and stereochemical control.
  • Process : The racemic mixture is separated into individual enantiomers by crystallization of diastereomeric salts, followed by Boc protection to yield the desired stereoisomer.
  • Limitations : This method suffers from low yield, multiple unit operations, and high cost due to the need for chiral resolving agents and extensive purification steps.

Table 1: Summary of Chemical Resolution Method

Step Description Yield/Outcome Notes
Starting Material 3-hydroxypiperidine - Racemic mixture
Resolution Agent Tartaric acid derivative or camphorsulfonic acid salt Partial separation Diastereomeric salt formation
Protection tert-Butoxycarbonyl (Boc) protection Facilitates purification Protects amine/hydroxyl groups
Final Product (S)-1-Boc-3-hydroxypiperidine Low to moderate yield (~35%) Multi-step, costly

Source: Adapted from chemical synthesis literature on 3-hydroxypiperidine derivatives

Asymmetric Synthesis

  • Approach : Asymmetric synthesis routes have been reported starting from achiral precursors such as 4-methyl phenacyl bromide.
  • Process : Multi-step synthesis (up to 13 steps) involving asymmetric reduction and stereoselective transformations to build the (3R,4R) stereochemistry.
  • Yield : Typically low to moderate (around 35% overall yield).
  • Advantages : Provides direct access to enantiopure compounds without the need for resolution.
  • Challenges : Lengthy and complex synthetic sequences limit scalability.

Biotransformation and Enzymatic Methods

  • Lipase-Mediated Kinetic Resolution : Enzymatic methods using lipases (e.g., from Candida antarctica) have been successfully applied to related piperidine derivatives.
  • Process : The racemic mixture undergoes selective acylation or hydrolysis catalyzed by lipases under mild conditions, yielding enantiomerically enriched products.
  • Research Outcomes : Enantiopure orthogonally protected (3R,4R)-3-amino-4-hydroxypiperidine derivatives have been obtained with high enantiomeric excess (>99% ee) and moderate yields.
  • Scalability : Enzymatic methods offer greener, more sustainable routes with fewer steps and milder conditions.
  • Limitations : Specific to substrate compatibility and requires optimization of reaction conditions (solvent, temperature, water content).

Table 2: Lipase-Mediated Preparation Summary

Parameter Description Outcome/Notes
Enzyme Lipase from Candida antarctica (CAL-B) High selectivity
Reaction Type Kinetic acylation or hydrolysis Enantioselective resolution
Conditions Organic solvent (e.g., tert-butyl methyl ether), 50-60 °C, controlled water content Mild and green chemistry approach
Yield Moderate (up to 48%) High enantiomeric excess (>99% ee)
Substrate Scope Related hydroxypiperidine derivatives Potentially adaptable to target compound

Source: Recent enzymatic resolution studies on hydroxypiperidine derivatives

Formation of Hydrochloride Salt

The final step to obtain the hydrochloride salt of rac-methyl (3R,4R)-3-hydroxypiperidine-4-carboxylate cis involves:

  • Salt Formation : Treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt.
  • Purification : Crystallization or recrystallization to obtain pure cis-isomer hydrochloride salt.
  • Importance : Salt formation improves stability, solubility, and handling properties for downstream applications.

Research Outcomes and Analytical Data

  • Stereochemical Purity : Confirmed by chiral chromatography and nuclear magnetic resonance spectroscopy.
  • Yields : Vary widely depending on method, with enzymatic methods providing higher enantiomeric purity but moderate yields, and chemical resolution methods offering lower yields.
  • Scalability : Chemical resolution methods are less scalable due to cost and complexity; enzymatic methods offer potential for scale-up.
  • Applications : The compound serves as an intermediate in pharmaceutical synthesis, including chiral amine and hydroxyl functionalized piperidine derivatives.

Summary Table of Preparation Methods

Method Starting Material Key Steps Yield Range Advantages Limitations
Chemical Resolution 3-hydroxypiperidine Diastereomeric salt formation, Boc protection Low to moderate (~35%) Established, straightforward Low yield, costly, multi-step
Asymmetric Synthesis Achiral precursors (e.g., 4-methyl phenacyl bromide) Multi-step asymmetric reduction Low (~35%) Direct enantiopure synthesis Lengthy, complex, low scalability
Enzymatic Biotransformation Racemic hydroxypiperidine derivatives Lipase-mediated kinetic resolution Moderate (up to 48%) High enantiomeric purity, green Substrate specificity, optimization needed

Chemical Reactions Analysis

Types of Reactions

rac-methyl (3R,4R)-3-hydroxypiperidine-4-carboxylate hydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Solvents: Solvents such as ethanol, methanol, and dichloromethane are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-methyl (3R,4R)-3-hydroxypiperidine-4-carboxylate hydrochloride, cis has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of rac-methyl (3R,4R)-3-hydroxypiperidine-4-carboxylate hydrochloride, cis involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Key structural features :

  • Piperidine backbone : A six-membered nitrogen-containing heterocycle.
  • Functional groups : A hydroxyl group at position 3 and a methyl ester at position 2.
  • Stereochemistry : The (3R,4R) configuration ensures spatial proximity of the hydroxyl and carboxylate groups, influencing solubility and reactivity.

Comparison with Similar Compounds

The compound is compared to structurally related piperidine, pyrrolidine, and tetrahydropyran derivatives, focusing on substituents, stereochemistry, and pharmacological relevance.

Structural Analogues

Cis-methyl 3-methylpiperidine-4-carboxylate hydrochloride

  • Key difference : Replaces the hydroxyl group at position 3 with a methyl (-CH₃) group.
  • Impact : Reduced polarity and hydrogen-bonding capacity compared to the target compound.
  • Molecular Weight: 193.67 g/mol (C₈H₁₆ClNO₂) .

(3R,4R)-Methyl 4-methylpiperidine-3-carboxylate hydrochloride

  • Key difference : Methyl group at position 4 instead of hydroxyl.
  • Impact : Alters steric hindrance and electronic distribution, affecting binding to biological targets.
  • CAS : 1009376-67-3 .

(3S,4R)-4-(4-Fluorophenyl)piperidine-3-methanol hydrochloride

  • Key difference: Substitutes the carboxylate ester with a fluorophenyl-methanol group.
  • CAS : 220548-73-2 .

Ring-Size Variants

rac-methyl (3R,4R)-4-phenylpyrrolidine-3-carboxylate hydrochloride

  • Key difference : Five-membered pyrrolidine ring instead of piperidine.
  • Impact : Smaller ring size increases ring puckering and alters conformational flexibility.
  • CAS : 1909294-00-3 .

cis-4-Aminotetrahydrofuran-3-ol hydrochloride

  • Key difference : Oxygen-containing tetrahydrofuran ring.
  • Impact : Enhanced hydrogen-bonding capacity due to the furan oxygen.
  • CAS: Not explicitly provided; synonyms include rel-(3R,4R)-3-Furanol, 4-aminotetrahydro-, hydrochloride .

Data Tables

Table 1: Physical and Structural Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature
rac-methyl (3R,4R)-3-hydroxypiperidine-4-carboxylate HCl -OH (3), -COOCH₃ (4) Not provided ~200–250 (estimated) Not explicitly given Cis-hydroxyl and carboxylate
cis-methyl 3-methylpiperidine-4-carboxylate HCl -CH₃ (3), -COOCH₃ (4) C₈H₁₆ClNO₂ 193.67 133567-10-9 Methyl substitution
(3R,4R)-Methyl 4-methylpiperidine-3-carboxylate HCl -CH₃ (4), -COOCH₃ (3) Not provided ~220 (estimated) 1009376-67-3 Methyl at position 4
rac-methyl (3R,4R)-4-phenylpyrrolidine-3-carboxylate HCl Phenyl (4) Not provided ~250 (estimated) 1909294-00-3 Pyrrolidine core

Q & A

Q. What are the recommended spectroscopic techniques for characterizing the stereochemistry and purity of rac-methyl (3R,4R)-3-hydroxypiperidine-4-carboxylate hydrochloride, cis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming stereochemistry, particularly the cis configuration of the hydroxyl and carboxylate groups. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. For hydrochloride salts, Fourier-transform infrared (FTIR) spectroscopy identifies characteristic N–H and O–H stretches, while X-ray crystallography resolves absolute configuration if single crystals are obtainable. Cross-referencing with structurally analogous piperidine derivatives (e.g., (3S,4S)-methyl 4-(4-chloro-phenyl)-1-methylpiperidine-3-carboxylate) can aid in spectral interpretation .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : Follow OSHA hazard communication standards (29 CFR 1910.1200) for carcinogenic or irritant compounds. Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Store in airtight containers under inert gas (e.g., argon) at 2–8°C to minimize hydrolysis of the ester group. Conduct periodic purity checks via thin-layer chromatography (TLC) or HPLC to monitor degradation. Refer to safety protocols for structurally related hydrochlorides, such as rac-Norephedrine hydrochloride, which emphasize ventilation and spill containment .

Q. What synthetic routes are reported for preparing piperidine-based hydrochlorides with cis stereochemistry?

  • Methodological Answer : A common approach involves stereoselective reduction of ketopiperidine intermediates using catalysts like NaBH₄ with chiral ligands (e.g., (R)-BINOL). For example, (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride synthesis employs enantioselective hydrogenation. Acidic workup (HCl in methanol) converts free bases to hydrochlorides. Optimize reaction conditions (temperature, solvent polarity) using computational reaction path search tools (e.g., ICReDD’s quantum chemical calculations) to enhance yield and stereocontrol .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of rac-methyl (3R,4R)-3-hydroxypiperidine-4-carboxylate hydrochloride under varying pH conditions?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model protonation states of the piperidine nitrogen and hydroxyl group at different pH levels. Solvent effects are incorporated using polarizable continuum models (PCM). Compare results with experimental stability studies (e.g., pH-dependent degradation kinetics via HPLC). For analogs like (3R,4S)-4-Fluorotetrahydrofuran-3-amine hydrochloride, computational predictions align with observed hydrolysis rates, validating the approach .

Q. What strategies resolve enantiomeric mixtures of cis-configured piperidine derivatives during synthesis?

  • Methodological Answer : Chiral stationary phase HPLC (CSP-HPLC) or capillary electrophoresis separates enantiomers. For preparative-scale resolution, diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) is effective. Kinetic resolution via enzymatic catalysis (e.g., lipases) selectively modifies one enantiomer. Cross-validate with circular dichroism (CD) spectroscopy and X-ray crystallography. Reference studies on rac-cis-3-Dechloro Sertraline Hydrochloride, where CSP-HPLC achieved >99% enantiomeric excess .

Q. How do steric and electronic effects influence the reaction mechanisms of piperidine carboxylates in nucleophilic substitution reactions?

  • Methodological Answer : Use Hammett plots to correlate substituent effects (σ values) with reaction rates. For example, electron-withdrawing groups on the piperidine ring (e.g., –Cl in (3S,4S)-methyl 4-(4-chloro-phenyl)-1-methylpiperidine-3-carboxylate) increase electrophilicity at the carboxylate carbon, enhancing nucleophilic attack. Steric hindrance from 3-hydroxyl groups can be modeled using molecular mechanics (MMFF94 force field). Experimental validation via kinetic isotope effects (KIE) or isotopic labeling (¹⁸O) clarifies mechanistic pathways .

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